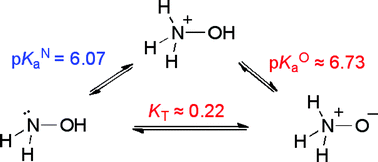Ammonia oxide makes up some 20% of an aqueous solution of hydroxylamine†
Chemical Communications Pub Date: 2010-01-13 DOI: 10.1039/B923742A
Abstract
Three independent indirect estimates based on structure–reactivity correlations indicate that ca. 20% of

Recommended Literature
- [1] Heats of immersion of pure and doped magnesia in cyclohexane. Effects of micropores
- [2] Developing high-performance small molecule organic solar cells via a large planar structure and an electron-withdrawing central unit†
- [3] Rotational analysis of naphthol-aromatic ring complexes stabilized by electrostatic and dispersion interactions†
- [4] Pomegranate peel polyphenols reduce chronic low-grade inflammatory responses by modulating gut microbiota and decreasing colonic tissue damage in rats fed a high-fat diet
- [5] Reduction of water-mediated repulsion drives poly(N-vinylcaprolactam) collapse upon heating†
- [6] Computational and experimental comparison of diphosphane and diene ligands in the Rh-catalysed carboxylation of organoboron compounds with CO2†
- [7] Reactivity and selectivity in the inhibition of elastase by 3-oxo-β-sultams and in their hydrolysis†
- [8] Structural characterization of gas-phase cysteine and cysteine methyl ester complexes with zinc and cadmium dications by infrared multiple photon dissociation spectroscopy†
- [9] Highly sensitive determination of non-steroidal anti-inflammatory drug nimesulide using electrochemically reduced graphene oxide nanoribbons
- [10] Solvent-dependent strong asymmetric amplification in the catalytic enantioselective Henry reaction using the trans-N,N′-bis-biphenyl-4-ylmethyl-cyclohexane-1,2-diamine-CuCl2 complex†










